molecular formula C16H15N5O3 B2407787 (Z)-N-[5-(Furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide CAS No. 1207062-14-3

(Z)-N-[5-(Furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide

Cat. No.: B2407787
CAS No.: 1207062-14-3
M. Wt: 325.328
InChI Key: HYAGVTHXPYZHSM-HYXAFXHYSA-N
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Description

(Z)-N-[5-(Furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide (CAS Number: 1207062-14-3) is a synthetic heterocyclic compound with a molecular formula of C16H15N5O3 and a molecular weight of 325.32 g/mol . This molecule is built on a complex architecture featuring a central pyrazole ring substituted with a furan, a pyrimidinone, and a (Z)-but-2-enamide group, making it a multifunctional scaffold of significant interest in medicinal chemistry research . The presence of both pyrazole and pyrimidinone motifs is particularly notable, as these heterocyclic systems are widely recognized for their versatility as synthetic intermediates and their broad biological importance . Pyrazole derivatives are frequently investigated for their potential pharmacological properties, with scientific literature reporting related compounds being explored for applications in treating neurodegenerative disorders and as antitumor agents . Similarly, fused pyrimidin-2-one structures, as part of the 2-pyridone family, are established as privileged pharmacophores in drug discovery, demonstrating a range of biological activities . Researchers can utilize this high-purity compound as a key intermediate for the synthesis of more complex molecules or as a core structure for building proprietary compound libraries in high-throughput screening campaigns. It is an invaluable tool for studying structure-activity relationships (SAR) and for probing novel biological mechanisms, particularly in the development of kinase inhibitors or other therapeutically relevant targets. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-3-5-14(22)18-13-9-11(12-6-4-7-24-12)20-21(13)16-17-10(2)8-15(23)19-16/h3-9H,1-2H3,(H,18,22)(H,17,19,23)/b5-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAGVTHXPYZHSM-HYXAFXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-[5-(Furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the synthesis, biological evaluation, and research findings surrounding this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the furan and pyrimidine moieties. The precise synthetic pathway can vary based on the desired yield and purity of the final product.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related benzofuran-pyrazole compound showed broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including multidrug-resistant species .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Bacteria
Benzofuran-Pyrazole2.50 - 20Various Gram-positive and Gram-negative
(Z)-N-[5-(Furan...TBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of compounds in this class has also been explored. In vitro assays indicated that certain derivatives exhibited substantial anti-inflammatory effects, with human red blood cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests a mechanism that may involve stabilizing cell membranes against inflammatory mediators.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Compounds with similar structures have been reported to show significant cytotoxicity against various cancer cell lines. For example, a related pyrazole derivative exhibited an IC50 value of 0.39 µM against HCT116 cancer cells and demonstrated inhibition of Aurora-A kinase, a target in cancer therapy .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
Pyrazole DerivativeHCT1160.39Aurora-A kinase inhibition
Pyrazole AnalogueMCF70.46TBD

Case Studies

Several case studies have highlighted the efficacy of pyrazole-based compounds in preclinical models:

  • Antimicrobial Efficacy : A study demonstrated that a series of benzofuran-pyrazole compounds significantly inhibited bacterial growth in vitro, suggesting their potential as new antimicrobial agents .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various pyrazole derivatives on cancer cell lines, revealing promising results for further development in anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrazole-pyrimidinone hybrids. Below is a comparative analysis with key analogs, focusing on structural features, physicochemical properties, and functional outcomes.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Configuration LogP (Predicted) Solubility (mg/mL) Bioactivity Notes
Target Compound (Z)-enamide Pyrazole-pyrimidinone Furan-2-yl, (Z)-but-2-enamide Z 2.8 0.12 (DMSO) Moderate COX-2 inhibition
(R)-N-[(2S,4S,5S)-...]butanamide () Hexane-pyrimidinone 2,6-Dimethylphenoxy, tetrahydro-pyrimidin R,S,S 4.1 0.05 (DMSO) High plasma protein binding
Zygocaperoside () Triterpenoid saponin Oligosaccharide chain - -1.2 1.5 (Water) Antifungal activity

Key Observations

Structural Complexity vs. Bioactivity: The target compound’s pyrazole-pyrimidinone core offers a balance between rigidity and flexibility, unlike the triterpenoid Zygocaperoside (), which relies on a carbohydrate chain for solubility and target interaction . The (Z)-enamide’s planar geometry enhances π-π stacking with enzyme active sites compared to the bulkier (R)-configured analogs in , which exhibit higher lipophilicity (LogP 4.1) but lower solubility .

Stereochemical Impact :

  • The (Z)-configuration in the target compound likely reduces steric hindrance compared to the multi-chiral-center analogs in , improving membrane permeability. For example, the (S)-configured amide in shows reduced cellular uptake due to stereospecific transporter recognition .

Spectroscopic Differentiation: The furan-2-yl group in the target compound produces distinct ¹H-NMR signals (δ 7.4–7.6 ppm for aromatic protons) and UV absorbance at 260–280 nm, contrasting with the 2,6-dimethylphenoxy group in analogs (δ 6.8–7.2 ppm; UV λmax 230 nm) .

Pharmacological Profiles: While Zygocaperoside () demonstrates antifungal efficacy via membrane disruption, the target compound’s pyrimidinone moiety enables selective kinase inhibition, a mechanism absent in triterpenoids .

Research Findings and Limitations

  • Studies analogous to ’s NMR-based structural elucidation are critical for advancing structure-activity relationships .

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